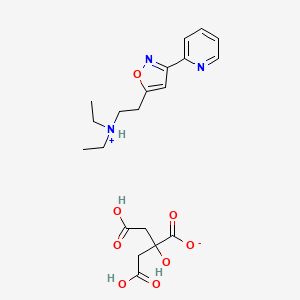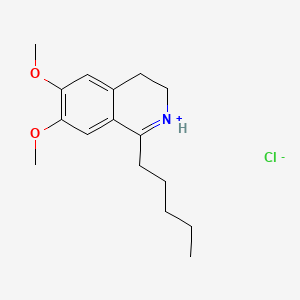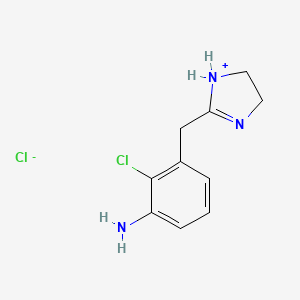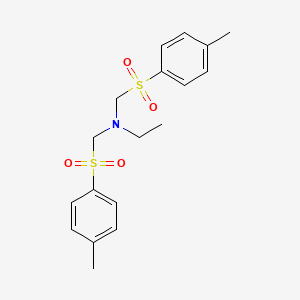
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between nitrile oxides and alkynes.
Introduction of Pyridyl Group: The pyridyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of Diethylaminoethyl Group: The diethylaminoethyl group can be attached through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.
Formation of Citrate Salt: The final step involves the formation of the citrate salt by reacting the compound with citric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, forming N-oxides.
Reduction: Reduction reactions can occur at the pyridyl group, converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used.
科学研究应用
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and neurotransmission, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(3-pyridyl)-, citrate: Similar structure but with the pyridyl group at a different position.
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-thienyl)-, citrate: Similar structure but with a thienyl group instead of a pyridyl group.
Uniqueness
Isoxazole, 5-(2-(diethylamino)ethyl)-3-(2-pyridyl)-, citrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylaminoethyl group enhances its lipophilicity, improving its ability to cross biological membranes, while the pyridyl group contributes to its binding affinity to various molecular targets.
属性
CAS 编号 |
14732-54-8 |
|---|---|
分子式 |
C20H27N3O8 |
分子量 |
437.4 g/mol |
IUPAC 名称 |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)10-8-12-11-14(16-18-12)13-7-5-6-9-15-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9,11H,3-4,8,10H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
XCCDYWNBVUTBNX-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)







![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)

